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molecular formula C16H8N2O4 B5697939 2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(3-ethynylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5697939
M. Wt: 292.24 g/mol
InChI Key: LRWRTQKKPXLDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380619

Procedure details

To a solution of 10.7 g (0.10 mole) of 4-nitrophthalic anhydride in 150 ml of glacial acetic acid was added 12.9 g (0.11 mole) of 3-ethynylaniline. A white precipitate formed immediately. The mixture was heated to reflux for 1 hour, then cooled and filtered. The precipitate was washed with water and methanol. Recrystallization from toluene gave 25.7 g (87% yield) of 4-nitro-N-(3-ethynylphenyl)phthalimide, m.p. 257°-259° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[C:15]([C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20])#[CH:16]>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:20]([C:19]3[CH:21]=[CH:22][CH:23]=[C:17]([C:15]#[CH:16])[CH:18]=3)[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
12.9 g
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with water and methanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)C2=CC(=CC=C2)C#C)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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